1-(3-Bromo-5-fluorophenoxy)-3,3-dimethylbutan-2-one
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Overview
Description
1-(3-Bromo-5-fluorophenoxy)-3,3-dimethylbutan-2-one is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to a butanone backbone
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluorophenoxy)-3,3-dimethylbutan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-fluorophenol and 3,3-dimethylbutan-2-one.
Reaction Conditions: The phenol group is first protected, followed by a nucleophilic substitution reaction where the protected phenol reacts with 3,3-dimethylbutan-2-one under basic conditions.
Deprotection: The final step involves deprotecting the phenol group to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-fluorophenoxy)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate can yield carboxylic acids.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-fluorophenoxy)-3,3-dimethylbutan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Biological Studies: It is used in biological research to study the effects of halogenated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenoxy)-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Bromo-5-fluorophenoxy)-3,3-dimethylbutan-2-one can be compared with similar compounds such as:
3-Bromo-5-fluorophenol: This compound shares the same phenol group but lacks the butanone backbone, making it less versatile in certain applications.
3,3-Dimethylbutan-2-one:
The uniqueness of this compound lies in its combination of a halogenated phenoxy group with a butanone backbone, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenoxy)-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO2/c1-12(2,3)11(15)7-16-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNMBGOSQMNGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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